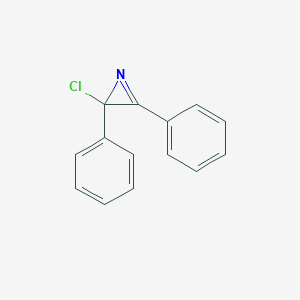

2-Chloro-2,3-diphenyl-2H-azirene

Description

Contextual Significance of 2H-Azirines in Contemporary Organic Chemistry

2H-Azirines are highly strained, three-membered unsaturated heterocycles that serve as valuable building blocks in organic synthesis. nih.govresearchgate.net Their significance stems from the inherent ring strain and the presence of a reactive C=N double bond, which makes them prone to a variety of chemical transformations. researchgate.net These compounds are key precursors for a wide range of polyfunctional acyclic and cyclic molecules, including amino acids, peptides, and various other nitrogen-containing heterocycles. rsc.orgresearchgate.net

In recent years, the chemistry of 2H-azirines has seen a resurgence, driven by the development of new synthetic methods and applications. researchgate.net Modern synthetic strategies, including the intramolecular cyclization of vinyl azides, the Neber rearrangement, and the isomerization of isoxazoles, have made these strained rings more accessible. nih.govrsc.org The use of flow chemistry has also provided safer methods for the preparation of 2H-azirines from potentially explosive vinyl azides. nih.gov Furthermore, the unique reactivity of 2H-azirines has been harnessed in various transformations such as ring-expansion reactions, nucleophilic additions, and cycloadditions, often catalyzed by transition metals or light. nih.govresearchgate.net Their ability to act as precursors to nitrile ylides upon photolysis opens up a rich field of 1,3-dipolar cycloaddition chemistry. researchgate.net The application of 2H-azirines extends to bioconjugation, where they have been designed as bifunctional linkers for cysteine residues under mild conditions. researchgate.net

Historical Evolution of Research on 2-Chloro-2,3-diphenyl-2H-azirine

While extensive research has been conducted on the parent compound, 2,3-diphenyl-2H-azirine, and the broader class of 2H-azirines, specific literature detailing the historical evolution of research exclusively on 2-Chloro-2,3-diphenyl-2H-azirine is limited. However, the study of this compound can be contextualized within the broader investigation of 2-halo-2H-azirines and 2,3-diaryl-2H-azirines.

Research into 2-halo-2H-azirines, particularly those bearing a carboxylate group at the C-2 position, has been a key area of investigation. These compounds have been recognized as important intermediates for synthesizing a range of other molecules. Early studies focused on their synthesis and reactivity, particularly with nucleophiles. For instance, the reactions of 2-halo-2H-azirines with nucleophiles like potassium phthalimide (B116566) and aniline (B41778) were explored to prepare new substituted 2H-azirines. nih.gov

A significant development in the field was the exploration of dehalogenation reactions of 2-halo-3-phenyl-2H-azirine-2-carboxylates. These studies demonstrated that reducing agents like sodium borohydride (B1222165) and tributyltin hydride could be used to remove the halogen atom, providing access to 3-phenyl-2H-azirine-2-carboxylates. core.ac.uk This work highlighted the reactivity of the carbon-halogen bond in these strained systems. More recent synthetic methodologies have focused on modular approaches to 2,3-diaryl-2H-azirines from readily available starting materials like ketoxime acetates, further expanding the toolkit for creating these structures. rsc.org The isomerization of 5-chloroisoxazoles has also emerged as a powerful method for generating 2-chloro-2H-azirine intermediates, which can be trapped in situ by various nucleophiles to yield a diverse array of derivatives. nih.govbeilstein-journals.org

Fundamental Principles of Reactivity and Ring Strain in 2H-Azirine Systems

The reactivity of 2H-azirines is fundamentally governed by their high degree of ring strain and the electronic properties of the endocyclic C=N double bond. This strain energy, which is released upon ring-opening, provides a powerful thermodynamic driving force for many of their reactions. rsc.org The molecule can undergo cleavage at any of its three ring bonds (N1-C2, C2-C3, or N1-C3), leading to a diverse array of products depending on the reaction conditions (thermal, photochemical, or catalyst-mediated) and the substitution pattern.

In the case of 2-Chloro-2,3-diphenyl-2H-azirine, the presence of the two phenyl groups and the chlorine atom significantly influences its reactivity. The phenyl groups provide steric bulk and can participate in electronic stabilization of intermediates. The chlorine atom at the sp³-hybridized C2 position is a key functional handle.

The reactivity can be summarized by several key pathways:

Nucleophilic Substitution: The C2-Cl bond is susceptible to nucleophilic attack. Studies on analogous 2-halo-2H-azirine-2-carboxylates show that various nucleophiles can displace the halide, leading to new substituted azirines. nih.gov

Dehalogenation: The chlorine atom can be removed using reducing agents. Research on related chloro- and bromo-azirine carboxylates has shown that reagents like sodium borohydride can lead to the corresponding dehalogenated 2H-azirine. core.ac.uk This reaction is often competitive with the reduction of the imine bond.

Ring-Opening to Vinyl Nitrenes or Nitrile Ylides: Like other 2H-azirines, 2-Chloro-2,3-diphenyl-2H-azirine is expected to undergo ring-opening upon photolysis or thermolysis. Photochemical excitation typically leads to the formation of a nitrile ylide via cleavage of the C2-C3 bond. researchgate.net Thermal reactions, on the other hand, can proceed through a vinyl nitrene intermediate by cleavage of the N1-C2 bond. researchgate.net The subsequent reactions of these highly reactive intermediates (e.g., cyclizations, rearrangements, or trapping by other molecules) lead to a wide variety of products. For example, thermolysis of the parent 2,3-diphenyl-2H-azirine yields products like 2-phenylindole (B188600) and various substituted imidazoles and pyrroles. rsc.orgrsc.org

Formation of an Azacyclopropenyl Cation: In some reactions, particularly those involving dehalogenation, evidence suggests the formation of a stabilized azacyclopropenyl cation intermediate. This 2π-electron aromatic system is proposed to form via a mechanism with Sₙ1 character. core.ac.uk

The table below summarizes the dehalogenation reactions of closely related 2-halo-3-phenyl-2H-azirine-2-carboxylates, which provides insight into the potential reactivity of the C-Cl bond in the title compound.

| Starting Material (Halo-azirine) | Reagent | Product (Dehalogenated Azirine) | Yield (%) | Reference |

| Methyl 2-chloro-3-phenyl-2H-azirine-2-carboxylate | NaBH₄ | Methyl 3-phenyl-2H-azirine-2-carboxylate | 17 | core.ac.uk |

| Methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate | NaBH₄ | Methyl 3-phenyl-2H-azirine-2-carboxylate | 28 | core.ac.uk |

| Methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate | Bu₃SnH | Methyl 3-phenyl-2H-azirine-2-carboxylate | 31 | core.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

72040-08-5 |

|---|---|

Molecular Formula |

C14H10ClN |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-chloro-2,3-diphenylazirine |

InChI |

InChI=1S/C14H10ClN/c15-14(12-9-5-2-6-10-12)13(16-14)11-7-3-1-4-8-11/h1-10H |

InChI Key |

CYZHHZFWHKXTSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 2 Chloro 2,3 Diphenyl 2h Azirine

Mechanistic Pathways of 2H-Azirine Ring Cleavage

The cleavage of the 2H-azirine ring can proceed through several distinct intermediates, depending on the reaction conditions. These pathways include the scission of the C-N single bond, the C-C single bond, or a concerted cleavage of both.

The cleavage of the C-N bond in 2H-azirines is a significant photochemical pathway. While direct evidence for this pathway in 2-chloro-2,3-diphenyl-2H-azirine is not extensively detailed in the provided literature, studies on analogous compounds provide critical insights. For instance, the photochemical C-N bond cleavage is particularly sensitive to the substitution pattern on the azirine ring. conicet.gov.ar In the case of methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate (MCMAC), a compound with two electron-withdrawing groups, this cleavage is the most efficient reaction channel upon broadband UV irradiation (λ > 235 nm). nih.gov The simultaneous presence of the chloro and methoxycarbonyl groups is believed to facilitate intersystem crossing to a triplet state, from which C-N bond scission occurs. conicet.gov.arnih.gov

Theoretical calculations on 2-phenyl-2H-azirine suggest that the photocleavage of the C-N single bond can likely occur from the S1 excited state, challenging the previous assumption that it exclusively takes place in the T1 (triplet) state. nih.gov A proposed mechanism for the photochemical C-N bond cleavage of a naphthyl-substituted 2H-azirine involves the formation of a vibrationally excited biradical species that has vinyl nitrene character. conicet.gov.ar

The cleavage of the C-C bond in the 2H-azirine ring to form nitrile ylides is a well-established photochemical process. nih.govresearchgate.net Laser flash photolysis of 3-(4-biphenylyl)-2H-azirine provided direct spectroscopic evidence for the formation of a nitrile ylide intermediate. researchgate.net This process is typically initiated by UV light, leading to the generation of highly reactive nitrile ylides that can be trapped by various dipolarophiles. researchgate.net For 2H-azirine and 3-phenyl-2H-azirine, photochemical cleavage from the ¹nπ* state is an ultrafast, nonadiabatic process that yields nitrile ylides in less than 100 femtoseconds. nih.gov

While much of the foundational work involves UV photolysis, recent advancements have focused on using visible light to induce similar transformations, often with the aid of photosensitizers or catalysts. Visible-light-promoted reactions can generate nitrile ylides from precursors like diazo compounds and nitriles. nih.govorganic-chemistry.org These methods highlight the feasibility of using lower-energy light to access these reactive intermediates. Additionally, Lewis acids have been shown to promote the C-C bond cleavage of activated aziridines to form related azomethine ylides, which then undergo cycloaddition reactions. nih.gov Transition metals are also employed to mediate reactions involving ylides, for example, in divergent syntheses using iodonium (B1229267) ylides and a copper catalyst or C-H alkylation with sulfoxonium ylides and a rhodium(III) catalyst. rsc.org

| Method | Precursor/Substrate | Intermediate | Key Findings | Ref. |

| UV Photolysis (>300 nm) | 2,2-diphenyl-3-methyl-2H-azirine | Nitrile Ylide | Ring opening to nitrile ylide, trappable with methyl acrylate (B77674) or methanol (B129727). | researchgate.net |

| Laser Flash Photolysis | 3-(4-biphenylyl)-2H-azirine | Nitrile Ylide | Direct detection of the nitrile ylide transient species. | researchgate.net |

| Theoretical Dynamics | 2H-azirine, 3-phenyl-2H-azirine | Nitrile Ylide | Ultrafast (<100 fs) formation of ylides from the S1 state. | nih.gov |

| Visible Light Promotion | Diazo compounds + Nitriles | Nitrile Ylide | Forms key nitrile ylide intermediate for imide synthesis. | nih.govorganic-chemistry.org |

| Lewis Acid Promotion | Activated Aziridines | Azomethine Ylide | Lewis acids cleave the C-C bond to generate ylides for cycloadditions. | nih.gov |

Research into the photochemistry of certain 2H-azirines reveals that C-C and C-N bond cleavages can be competing processes. For methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate (MCMAC), irradiation with UV light (λ > 235 nm) in an argon matrix leads to products from both C-C bond cleavage (nitrile ylides) and C-N bond cleavage (methylated ketene (B1206846) imines). nih.govresearchgate.net In this specific aliphatic azirine, the C-N cleavage pathway was found to be the more dominant channel. nih.gov The reaction of 2,3-diphenyl-2H-azirine with phenyldiazomethane (B1605601) in the presence of copper powder, a common method for generating phenylcarbene, yields products suggestive of carbene interception, though in this case the carbene is generated externally. researchgate.net The concept of the azirine ring itself fragmenting to a carbenoid species is less commonly cited than cleavage to nitrile ylides or vinyl nitrenes.

Thermal activation of 2H-azirines provides an alternative pathway for ring opening. Studies on the thermal racemization and rearrangement of optically active 3-methyl-2-phenyl-2H-azirine into 2-methylindole (B41428) have provided strong evidence for the intermediacy of vinyl nitrenes. rsc.org The rate of racemization was found to be significantly faster than the rate of rearrangement, which supports a mechanism involving a reversible cleavage to a planar vinyl nitrene intermediate. rsc.org Theoretical studies also point to the formation of vinyl nitrenes from the photolysis of related heterocycles and azirines, suggesting that singlet vinyl nitrenes can be key intermediates in the photoinduced reactions of these systems. researchgate.net

| Activation Method | Substrate | Intermediate | Product(s) | Key Finding | Ref. |

| Thermal | 3-Methyl-2-phenyl-2H-azirine | Vinyl Nitrene | 2-Methylindole | Racemization is much faster than rearrangement, supporting a vinyl nitrene intermediate. | rsc.org |

| Photochemical | 2-Formyl-2H-azirine | β-Formylvinylnitrene | 2-Formyl-2H-azirine, 3-Formylketenimine | Singlet vinyl nitrenes are key intermediates in photoinduced reactions. | researchgate.net |

Nucleophilic Reactivity of 2-Chloro-2,3-diphenyl-2H-azirine

The presence of a halogen atom at the C2 position of the 2H-azirine ring introduces an additional site of reactivity. The lability of the chlorine atom in systems like 2-chloro-2,3-diphenyl-2H-azirine allows for nucleophilic substitution reactions. core.ac.uk

The reaction of 2-halo-2H-azirines with nucleophiles can proceed via halide displacement, providing a route to novel substituted 2H-azirine derivatives without necessarily involving the addition to the imine double bond. core.ac.uk This reactivity has been demonstrated with various nucleophiles. For example, reacting 2-bromo-3-phenyl-2H-azirine-2-carboxylates with potassium phthalimide (B116566) in DMF results in the high-yield synthesis of the corresponding 2-phthalimido-2H-azirine derivative. core.ac.uk

Dehalogenation reactions using reducing agents like sodium borohydride (B1222165) also highlight this reactivity. core.ac.uk The mechanism of this displacement can be complex. While typical conditions might suggest an Sₙ2 process, the formation of an aromatic 2π-electron system, an azacyclopropenyl cation, upon halide departure suggests that an Sₙ1-type mechanism may be operative in certain cases. core.ac.uk This is supported by the observed diastereoselectivity in some dehalogenation reactions. core.ac.uk The reaction of 2-halo-2H-azirines with 1,2-phenylenediamine has been shown to proceed through initial halide displacement, followed by addition to the imine bond and subsequent ring-opening and rearrangement to form quinoxalines. core.ac.uk

| Substrate | Nucleophile/Reagent | Product Type | Proposed Mechanism | Ref. |

| Ethyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate | Potassium phthalimide | 2-Phthalimido-2H-azirine derivative | Nucleophilic halide displacement | core.ac.uk |

| 2-Halo-3-phenyl-2H-azirine-2-carboxylates | Sodium borohydride | Dehalogenated 2H-azirine | Sₙ1-type mechanism involving an azacyclopropenyl cation is proposed. | core.ac.uk |

| 2-Halo-2H-azirine | 1,2-Phenylenediamine | Quinoxaline | Initial halide displacement followed by addition and rearrangement. | core.ac.uk |

Halide Displacement Reactions

Reactions with Nitrogen-Based Nucleophiles (e.g., Potassium Phthalimide, Aniline (B41778), Methylamine)

The reaction of 2-halo-2H-azirines with nitrogen-based nucleophiles demonstrates the lability of the C2-halogen bond. core.ac.uk With potassium phthalimide, a nucleophilic substitution occurs to afford the corresponding 2-phthalimido-2H-azirine derivative. core.ac.uk This reaction proceeds via displacement of the chloride, showcasing a pathway to introduce complex nitrogen functionalities at the C2 position.

Aniline also reacts with 2-halo-2H-azirines to yield the product of nucleophilic substitution, forming a 2-anilino-2H-azirine. core.ac.ukcore.ac.uk However, the yields for this reaction can be low. core.ac.uk In the case of methylamine, the reaction with 2-bromo-2H-azirines has been shown to produce α-diimines, indicating a more complex reaction pathway that likely involves initial substitution followed by ring opening and further reaction. core.ac.ukcore.ac.uk

| Nucleophile | Reagent | Product Type | Reference |

| Potassium Phthalimide | Potassium Phthalimide | 2-Phthalimido-2H-azirine | core.ac.uk |

| Aniline | Aniline | 2-Anilino-2H-azirine | core.ac.ukcore.ac.uk |

| Methylamine | Methylamine | α-Diimine | core.ac.ukcore.ac.uk |

Reactions with Oxygen-Based Nucleophiles (e.g., Water, Ethanolamine)

The interaction of 2-chloro-2,3-diphenyl-2H-azirine with oxygen-based nucleophiles leads to a variety of products, often involving initial substitution followed by rearrangement. Acid-catalyzed hydrolysis of 2H-azirines is a known transformation that yields α-amino ketones. core.ac.uk This process is thought to proceed through the formation of a transient 2-hydroxy-2H-azirine intermediate. core.ac.uk

The reaction with ethanolamine (B43304), a bifunctional nucleophile, provides a clear example of the synthetic utility of 2-halo-2H-azirines. The reaction is rationalized to begin with a nucleophilic substitution of the halide by water, which may be present in the reaction mixture, to form the 2-hydroxy-2H-azirine. core.ac.uk Subsequently, the amino group of ethanolamine adds to the iminic double bond of the azirine, leading to a corresponding aziridine (B145994) that undergoes ring-opening. core.ac.uk Cyclization of this intermediate with the elimination of ammonia (B1221849) results in the formation of a 2H- core.ac.uknih.govoxazine (B8389632). core.ac.uk

| Nucleophile | Reagent | Proposed Intermediate | Final Product | Reference |

| Water | Water (acid-catalyzed) | 2-Hydroxy-2H-azirine | α-Amino ketone | core.ac.uk |

| Ethanolamine | Ethanolamine in aqueous solution | 2-Hydroxy-2H-azirine | 2H- core.ac.uknih.govOxazine | core.ac.uk |

Addition Reactions to the Iminic Double Bond

The polarized carbon-nitrogen double bond in 2-chloro-2,3-diphenyl-2H-azirine is electrophilic in nature and susceptible to the addition of various nucleophiles. These reactions often initiate ring-opening sequences, providing access to diverse molecular scaffolds.

Palladium-Catalyzed C-N Bond Cleavage with Carboxylic Acids

A palladium-catalyzed ring-opening reaction of 2,3-diaryl-2H-azirines with carboxylic acids has been developed for the synthesis of α-amido ketones. This transformation involves the nucleophilic addition of the carboxylic acid to the azirine, followed by a C-N single bond cleavage and a subsequent thermal rearrangement. The reaction demonstrates high atomic efficiency and tolerates a range of functional groups.

Brønsted Acid-Catalyzed Ring Opening with Sulfur-Based Nucleophiles (e.g., 2-Mercaptopyridines)

The reaction of 2,3-diphenyl-2H-azirine with 2-mercaptopyridines in the presence of a Brønsted acid catalyst leads to the regioselective opening of the azirine ring. This process involves the nucleophilic attack of the nitrogen atom of the mercaptopyridine onto the protonated azirine, followed by cyclization through cleavage of the C–S bond, affording imidazo[1,2-a]pyridines in good yields. This method is versatile and has been applied to various substituted 2H-azirines and 2-mercaptopyridines.

Reactions with Organolithium and Grignard Reagents

The reaction of 2,3-diphenyl-2H-azirine with organolithium reagents has been shown to produce highly functionalized NH-aziridines. organic-chemistry.org For instance, reaction with phenyllithium (B1222949) yields 2,2,3-triphenylaziridine. organic-chemistry.org A notable feature of these reactions is their stereoselectivity; the addition of organolithium compounds often occurs on the less hindered face of the azirine ring. organic-chemistry.org In contrast, the reactions of 2H-azirines with Grignard reagents have been poorly investigated. organic-chemistry.org

| Reagent Type | Specific Reagent | Product | Key Feature | Reference |

| Organolithium | Phenyllithium | 2,2,3-Triphenylaziridine | Addition to C=N bond | organic-chemistry.org |

| Organolithium | Hexyllithium, Isobutyllithium | Diastereoselective formation of NH-aziridines | Stereoselective addition | organic-chemistry.org |

| Grignard Reagents | Not specified | Not well-documented | Poorly investigated | organic-chemistry.org |

Reductive Dehalogenation Processes (e.g., with Sodium Borohydride)

The dehalogenation of 2-halo-2H-azirine-2-carboxylates can be achieved using reducing agents like sodium borohydride. core.ac.uk This reaction provides a pathway to the corresponding 3-phenyl-2H-azirine-2-carboxylates. core.ac.uk The process is believed to involve the reduction of the carbon-halogen bond. The reaction conditions can influence the product distribution, with the potential for the formation of both the dehalogenated 2H-azirine and the corresponding aziridine. core.ac.uk The diastereoselective synthesis of a chiral 2H-azirine-2-carboxylate has been demonstrated using this methodology, highlighting its synthetic potential. core.ac.uk

| Reducing Agent | Substrate | Product | Significance | Reference |

| Sodium Borohydride | 2-Halo-3-phenyl-2H-azirine-2-carboxylates | 3-Phenyl-2H-azirine-2-carboxylates | Access to dehalogenated azirines | core.ac.uk |

Nucleophilic Acyl Substitution Reactions of 2H-Azirine-2-carbonyl Chlorides

2H-Azirine-2-carbonyl chlorides, which can be generated in situ from the catalytic isomerization of 5-chloroisoxazoles, are valuable intermediates that readily undergo nucleophilic acyl substitution. nih.govbeilstein-journals.org This reactivity allows for their conversion into a wide array of 2H-azirine-2-carboxylic acid derivatives. nih.gov The iron(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides at room temperature provides a direct route to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. These dichlorides can then be reacted with various nucleophiles in the same pot. consensus.app

The reaction of these in situ generated acyl chlorides with O- and N-nucleophiles is generally fast and efficient. For instance, treatment with alcohols like methanol and ethanol (B145695) yields the corresponding methyl and ethyl esters in high yields (76–99%). nih.gov However, reactions with more sterically hindered alcohols have been reported to be unsuccessful. nih.gov A variety of amides can also be prepared through this method. While the synthesis of 2H-azirine-2-carboxamides from 2H-azirine-2-carbonyl chlorides can be challenging, the use of 2H-azirine-2,2-dicarbonyl dichlorides with primary amines, such as benzylamine, provides the corresponding dicarboxamides. beilstein-journals.org

Furthermore, the reaction with sodium azide (B81097) produces 2H-azirine-2-carbonyl azides, which are themselves reactive building blocks for further transformations. nih.govacs.org These azides can undergo rearrangement in the presence of nucleophiles like primary alcohols, phenols, and thiophenols to form 2-(1H-tetrazol-1-yl)acetic acid derivatives. nih.gov This transformation is catalyzed by tertiary amines or hydrazoic acid. nih.gov

The versatility of this nucleophilic acyl substitution is highlighted by the range of functional groups that can be introduced at the C2 position of the azirine ring, including esters, amides, and azides. nih.govconsensus.app This methodology provides a powerful tool for the synthesis of diverse, functionally substituted 2H-azirine derivatives.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions of 2H-Azirine-2-carbonyl Chlorides

| Starting Material (Isoxazole Precursor) | Nucleophile | Product | Yield (%) |

| 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride | Methanol | Methyl 3-phenyl-2H-azirine-2-carboxylate | 99 nih.gov |

| 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride | Ethanol | Ethyl 3-phenyl-2H-azirine-2-carboxylate | 76 nih.gov |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Benzylamine | 3-Aryl-N,N'-dibenzyl-2H-azirine-2,2-dicarboxamide | Not specified beilstein-journals.org |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Sodium Azide | 3-Aryl-2H-azirine-2-carbonyl azide | High nih.govacs.org |

| 2H-Azirine-2-carbonyl azide | Primary Alcohols/Phenols | Alkyl/Aryl 2-(1H-tetrazol-1-yl)acetates | Not specified nih.gov |

| 2H-Azirine-2-carbonyl azide | Thiophenols | S-Aryl 2-(1H-tetrazol-1-yl)ethanethioates | Not specified nih.gov |

Cycloaddition Chemistry Involving 2-Chloro-2,3-diphenyl-2H-azirine Derivatives

2-Chloro-2,3-diphenyl-2H-azirine and its derivatives are highly reactive compounds that participate in a variety of cycloaddition reactions. The strain of the three-membered ring and the presence of the imine bond make them excellent partners in these transformations, leading to the formation of a diverse range of heterocyclic structures.

[3+2] Cycloaddition Reactions and Dipolar Cycloadditions

The formal [3+2] cycloaddition is a prominent reaction pathway for 2H-azirines. This can occur through different mechanisms, often involving the in-situ generation of a 1,3-dipole, such as an azomethine ylide, from the azirine ring. nih.gov The ring-opening of the azirine can be promoted by thermal or photochemical means, or through catalysis. nih.govacs.org Visible-light photoredox catalysis has emerged as a mild and efficient method for generating azomethine ylides from aziridines, which then undergo rapid [3+2] cycloaddition with various dipolarophiles. nih.gov

Energy transfer-catalyzed ring opening and decarboxylation of isoxazole-5(4H)-ones can generate strained 2H-azirines in situ. acs.orgresearchgate.net Subsequent selective cleavage of the C(sp²)–C(sp³) bond of the azirine intermediate facilitates a formal [3+2] cycloaddition with a wide range of electrophiles, providing access to valuable pyrroline (B1223166) moieties. acs.orgresearchgate.net This approach has been successfully applied to monosubstituted olefins, alkynes, furans, and thioesters. acs.org

Copper(II)-catalyzed [3+2] cycloaddition of 3-aryl-2H-azirines with six-membered cyclic enols represents a method for pyrroline annulation, leading to the synthesis of complex heterocyclic scaffolds like pyrrolo[3,2-c]quinolones and chromeno[3,4-b]pyrroles. nih.gov This reaction proceeds via cleavage of the N1-C2 bond of the azirine. nih.gov Visible-light-promoted [3+2] cycloaddition of 2H-azirines with nitrosoarenes has also been reported. researchgate.net

Furthermore, the synthesis of Δ1-pyrrolines can be achieved through a formal (3+2)-cycloaddition of 2H-azirines with enones, promoted by visible light under continuous flow conditions. nih.gov

Table 2: Examples of [3+2] Cycloaddition Reactions

| Azirine Derivative | Dipolarophile/Electrophile | Catalyst/Conditions | Product Type |

| In situ generated 2H-azirine | Olefins, imines, isocyanates, alkynes | Energy Transfer Catalyst / Visible Light | Pyrroline derivatives |

| 3-Aryl-2H-azirines | Six-membered cyclic enols | Copper(II) | Pyrroline-annulated heterocycles |

| 2,3-Diphenyl-2H-azirine | Enones (e.g., acrylophenone) | Photocatalyst / Visible Light / Flow | Δ1-Pyrrolines |

| 2H-Azirines | Nitrosoarenes | Visible Light | Not specified |

Higher-Order Cycloaddition Reactions (e.g., [3+3], [3+2+2])

While less common than [3+2] cycloadditions, higher-order cycloaddition reactions involving 2H-azirine derivatives have been reported, leading to the formation of larger ring systems. These reactions expand the synthetic utility of azirines for constructing complex molecular architectures. For instance, a Y(OTf)₃-catalyzed [3+6] cycloaddition of azirines to fulvenes has been developed, resulting in the formation of 3,4-dihydro-2H-cyclopenta[c]pyridine derivatives. nih.gov

Aza-Diels-Alder Reactions

2H-Azirines can act as dienophiles in aza-Diels-Alder reactions, providing a route to highly functionalized tetrahydropyridines. nih.gov The reaction of alkyl 2H-azirine-3-carboxylates with furans proceeds via a Diels-Alder cycloaddition to yield aziridine-fused products. rsc.org Lewis acid mediation has been shown to promote these reactions with high diastereoselectivity, particularly when using chiral auxiliaries on the 2H-azirine. nih.gov This approach has been successfully employed to synthesize bicyclic and tricyclic heterocyclic compounds that incorporate both aziridine and tetrahydropyridine (B1245486) substructures. nih.gov

The aza-Diels-Alder reaction of an in-situ generated iododiene with aryl- and benzyl-N-substituted imines has been shown to work well, and moderate diastereoselectivity can be achieved using chiral imines. organic-chemistry.org

Reactions with Aldehydes and Ketones (e.g., Formation of 3-Oxazolines)

The reaction of 2H-azirines with aldehydes and ketones can lead to the formation of 3-oxazoline derivatives. organic-chemistry.orgacs.org Interestingly, the reaction conditions can dictate the outcome. For example, in the reaction of 2,3-diaryl-2H-azirines with acetone (B3395972), basic conditions lead to the formation of trisubstituted pyrroles where acetone acts as a nucleophile. acs.org In contrast, in the presence of triflic acid (TfOH), acetone serves as an electrophile, resulting in the synthesis of 3-oxazolines. organic-chemistry.orgacs.org This chemodivergent synthesis allows for the selective formation of either pyrroles or 3-oxazolines from the same starting materials by simply changing the catalyst. acs.org

Cycloadditions with Alkynes, Nitrile Oxides, and Nitrones

2H-Azirines and their derivatives undergo cycloaddition with a variety of other unsaturated partners. The [3+2] cycloaddition of in situ generated 2H-azirines with alkynes has been shown to produce 2H-pyrroles. nih.gov

Nitrile oxides are also effective partners in [3+2] cycloaddition reactions. A procedure has been developed for the generation of azirinyl-substituted nitrile oxides from 2-(diazoacetyl)-2H-azirines. nih.gov These intermediates readily undergo cycloaddition with terminal acetylenes to produce azirinyl(isoxazolyl)ketones. researchgate.netnih.gov The formation of the nitrile oxide can be accelerated by an acid catalyst. researchgate.netnih.gov

The reaction of 2H-azirines with nitrones is another example of a dipolar cycloaddition, leading to the formation of five-membered heterocyclic rings.

Intermolecular Photo-cycloadditions with Cumulative Double Bond Systems

The photochemical excitation of 2,3-diphenyl-2H-azirine derivatives generates highly reactive benzonitrile (B105546) ylides. These 1,3-dipoles readily undergo cycloaddition reactions with various dipolarophiles, including those with cumulative double bond systems like ketenes.

Irradiation of 2,3-diphenyl-2H-azirine in the presence of ketene leads to the formation of 2,4-diphenyl-5-methylene-3-oxazoline. uzh.chresearchgate.net Similarly, when irradiated in the presence of azibenzil, which serves as a source of diphenylketene, a corresponding cycloadduct is formed. uzh.ch These reactions proceed via a 1,3-dipolar cycloaddition of the photochemically generated benzonitrile ylide to the carbonyl double bond of the ketene. core.ac.uk

The general reactivity of 2H-azirines as dipolarophiles in 1,3-dipolar cycloaddition reactions is a well-established aspect of their chemistry. researchgate.net These reactions provide a powerful tool for the synthesis of more complex heterocyclic systems. researchgate.net

Intramolecular Rearrangements and Ring Expansion Reactions

The inherent ring strain of the 2H-azirine ring makes it susceptible to a variety of intramolecular rearrangements and ring expansion reactions, which can be induced thermally, photochemically, or through catalysis.

Thermal and Photochemical Isomerizations

Heating 2,3-diphenyl-2H-azirine at high temperatures (250 °C) results in a complex mixture of rearrangement products. rsc.org Major products include 2-phenylindole (B188600), 2,3,4,5-tetraphenylpyrrole, and 2,4,5-triphenylimidazole. rsc.org Minor products such as tetraphenylpyrazine, tetraphenylpyrimidine, and pentaphenylpyridine (B1633932) are also formed. rsc.org Notably, benzonitrile is not an intermediate in this thermal rearrangement. rsc.org

Photochemical irradiation of 2,3-diphenyl-2H-azirine can also induce rearrangements. For instance, its photoreaction with fullerene-C60 leads to a [3+2] photocycloaddition product. capes.gov.br This reaction can proceed through two different mechanistic pathways: a classic 1,3-dipolar cycloaddition involving a nitrile ylide intermediate upon direct irradiation, or a route involving a 2-azaallenyl radical cation when sensitized by photoinduced electron transfer. capes.gov.br The photochemical rearrangement of 2-carbonyl substituted 2H-azirines can lead to the formation of isoxazoles, a thermodynamically favorable process. researchgate.net

The isomerization of 2H-azirines is a key step in certain synthetic methodologies. For example, the rearrangement of N-(1-arylalkylidene)cyanomethylamines to alkyl aryl nitriles is proposed to proceed through a 2H-azirine intermediate which then isomerizes to the final nitrile product. scispace.com

Metal-Catalyzed Rearrangements (e.g., Grubbs and Wilkinson Catalysts)

Transition metal catalysts can effectively promote the rearrangement of 2H-azirines. While specific studies on 2-chloro-2,3-diphenyl-2H-azirine with Grubbs and Wilkinson catalysts are not detailed in the provided results, the behavior of related 2-phenyl-3-vinyl-substituted 2H-azirines offers valuable insights.

Treatment of these vinyl-substituted azirines with Grubbs' catalyst leads to rearrangement products derived from the cleavage of the carbon-nitrogen bond of the azirine ring. umich.edu In contrast, using Wilkinson's catalyst in an alcoholic solvent results in the formation of an α,β-unsaturated oxime in high yield. umich.eduarkat-usa.org This highlights the catalyst-dependent nature of the rearrangement pathways. The use of Grubbs' second-generation catalyst has also been shown to induce unexpected rearrangements in other heterocyclic systems, indicating its potential for complex transformations. researchgate.net

Rearrangement of Azirine Intermediates to Nitriles

The conversion of 2H-azirines to nitriles is a known transformation. For example, the thermal rearrangement of 2,3-diphenyl-2H-azirine produces benzonitrile, among other products. rsc.org A mechanistic study on the rearrangement of N-(1-arylalkylidene)cyanomethylamines to alkyl aryl nitriles provides strong evidence for the intermediacy of a 2H-azirine. scispace.com The proposed mechanism involves the initial formation of the 2H-azirine, which then isomerizes to the more stable nitrile. scispace.com This process appears to involve deprotonation followed by an intramolecular ring closure and elimination of a cyanide group to form the azirine, which subsequently rearranges. scispace.com

Ring Enlargement to Diverse Heterocyclic Systems (e.g., Thiadiazepine Derivatives)

The strained 2H-azirine ring serves as a valuable precursor for the synthesis of larger, more diverse heterocyclic systems through ring expansion reactions. While the direct conversion to thiadiazepine derivatives is not explicitly detailed for the title compound, the general principle of ring enlargement is well-documented for 2H-azirines.

For instance, rhodium(II)-catalyzed reactions of azirinyl-substituted diazo compounds lead to the formation of 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates. rscf.ru This transformation represents a diazo strategy for intramolecular azirine ring expansion. rscf.ru Furthermore, reactions of 2H-azirines with various reagents can lead to other heterocyclic systems like imidazolines and oxazolidines. acs.org The reaction of 2,3-diphenyl-2H-azirine with phenyldiazomethane yields a stable allylic azide, demonstrating another pathway for ring modification. researchgate.net

Valence Isomerism and Equilibrium with Dihydroazetes

Information regarding the specific valence isomerism and equilibrium between 2-chloro-2,3-diphenyl-2H-azirine and a corresponding dihydroazete was not found in the provided search results.

Synthetic Applications and Building Block Utility of 2 Chloro 2,3 Diphenyl 2h Azirine

Synthesis of Novel Substituted 2H-Azirine Derivatives

2-Chloro-2,3-diphenyl-2H-azirine is a key intermediate for generating other substituted 2H-azirine derivatives. The reactivity of the chlorine atom at the C-2 position allows for its displacement by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable transformation is the dehydrochlorination of related methyl 2-chloroaziridine-2-carboxylates to produce enantiopure 2-substituted 2H-azirine-3-carboxylates. nih.govnih.gov This method has proven effective for the asymmetric synthesis of these valuable chiral building blocks. nih.gov Additionally, methods have been developed for the preparation of 3-aryl-2H-azirine-2,2-dicarboxylic acids and their derivatives, such as amides, esters, and azides. beilstein-journals.orgnih.gov This is achieved through the FeCl2-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which then react with various nucleophiles. nih.gov

The synthetic routes to various functionalized 2H-azirines are summarized in the table below:

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl 2-chloroaziridine-2-carboxylates | Dehydrochlorination | Enantiopure 2-substituted 2H-azirine-3-carboxylates | nih.govnih.gov |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | 1. FeCl2 (catalyst) 2. Nucleophiles (H2O, RNH2, ROH, NaN3) | 3-Aryl-2H-azirine-2,2-dicarboxylic acids and derivatives | beilstein-journals.orgnih.gov |

| Vinyl azides | Photochemical or thermal decomposition | 2H-Azirines | beilstein-journals.orgresearchgate.net |

| Enamines | Phenyliodine(III) diacetate (PIDA) or I2 | 2H-Azirines | organic-chemistry.org |

| O-Substituted carbamates and 2,5-dimethoxytetrahydrofuran | Condensation | N-Alkoxycarbonyl pyrroles | organic-chemistry.org |

Construction of Diverse Nitrogen-Containing Heterocycles

The ring strain of the azirine core makes it an excellent precursor for ring-opening and cycloaddition reactions, providing access to a wide variety of larger, more stable heterocyclic systems.

Functionalized Aziridines and NH-Aziridines

The reaction of 2,3-diphenyl-2H-azirine with organolithium compounds proceeds stereoselectively to yield functionalized NH-aziridines. beilstein-journals.org This method allows for the creation of a library of aryl- and alkyl-substituted NH-aziridines under simple operational conditions. beilstein-journals.org Furthermore, a continuous-flow synthesis of 2H-azirines from vinyl azides has been developed, which can then be diastereoselectively transformed into aziridines. beilstein-journals.orgworktribe.com

Imidazoles, Pyridazines, and Pyrrolines

Imidazoles: The synthesis of imidazoles can be achieved through various routes, although direct synthesis from 2-chloro-2,3-diphenyl-2H-azirine is not prominently documented. However, related strategies involving 2-oxazolines, which can be derived from azirine precursors, are known. For instance, the reaction of aromatic aldehydes with ethylenediamine (B42938) in the presence of pyridinium (B92312) hydrobromide perbromide yields 2-imidazolines. organic-chemistry.org

Pyridazines: Pyridazine (B1198779) derivatives are significant in medicinal chemistry. nih.gov They can be synthesized through methods like the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides regioselective access to 6-aryl-pyridazin-3-amines. organic-chemistry.org Another approach involves the reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with reagents like phosphorus oxychloride to yield chloropyridazine derivatives. nih.gov The synthesis of various pyridazine derivatives is detailed in the following table:

| Starting Material | Reagents and Conditions | Product | Reference |

| 1,2,3-Triazines and 1-Propynylamines | Aza-Diels-Alder reaction | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones | Phosphorus oxychloride | Chloropyridazine derivatives | nih.gov |

| 1,2-Diacyl fulvenes and hydrazine (B178648) hydrate | - | Aryl substituted pyridazines | liberty.edu |

| 6-Phenyl-5-chloro-2H-pyridazin-3-one and aroylpiperazines | Nucleophilic substitution | 6-Phenyl-5-(4-aroyl-1-piperazinyl)-2H-pyridazin-3-ones | clockss.org |

Pyrrolines: The synthesis of Δ¹-pyrrolines can be accomplished through a visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones under continuous flow conditions. acs.org This method has been used to prepare numerous trisubstituted pyrrolines in good yields. acs.org

Quinoxalines, Oxazolines, and Oxazines

Quinoxalines: Quinoxaline derivatives, known for their wide range of biological activities, are commonly synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds like benzil. ijiset.comnih.govresearchgate.netresearchgate.net This reaction can be carried out under various conditions, including room temperature with a catalyst or under reflux. nih.govresearchgate.net Green synthesis techniques, such as using ultrasonic irradiation, have also been developed to improve yields and reduce reaction times. ijiset.com

Oxazolines: 2-Oxazolines are valuable chiral ligands and building blocks. mdpi.com They can be synthesized through the dehydrative cyclization of N-(β-hydroxyethyl)amides, a reaction that can be promoted by strong acids like triflic acid. mdpi.com Another route involves the reaction of acyl chlorides with 2-amino alcohols. wikipedia.org Domino reactions of 2H-azirines with acetone (B3395972) in the presence of TfOH can also yield 3-oxazolines. organic-chemistry.org

Oxazines: The synthesis of oxazine (B8389632) derivatives can be achieved through various strategies. For example, merged hybrids of phosphorylated azirino[2,1-b]benzo[e] nih.govuminho.ptoxazine derivatives have been synthesized via the nucleophilic addition of functionalized phenols to the C=N double bond of 2H-azirine derivatives. nih.gov Other methods include the reaction of primary amines, aldehydes, and phenols in the presence of a catalyst. ijrpr.com

Pyrroles and Dihydropyridines

Pyrroles: 2H-azirines are valuable precursors for the synthesis of substituted pyrroles. An iron-catalyzed radical cycloaddition of enamides and 2H-azirines provides an efficient route to triaryl-substituted pyrroles. organic-chemistry.org Domino reactions of 2H-azirines with acetone under basic conditions also furnish trisubstituted pyrroles. organic-chemistry.orgorganic-chemistry.org Furthermore, a visible-light-driven photocatalytic cycloaddition-oxidation sequence involving 2H-azirines and chalcones leads to tetrasubstituted pyrroles. acs.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Enamides and 2H-azirines | Fe catalyst | Triaryl-substituted pyrroles | organic-chemistry.org |

| 2H-Azirines and acetone | Basic conditions | Trisubstituted pyrroles | organic-chemistry.orgorganic-chemistry.org |

| 2H-Azirines and chalcones | Visible light, photocatalyst | Tetrasubstituted pyrroles | acs.org |

| α-Azidoenones and naphthols | Ru(bpy)3(PF6)2, blue LED | 2,3-Fused pyrroles | nih.gov |

Dihydropyridines: While direct synthesis from 2-chloro-2,3-diphenyl-2H-azirine is not explicitly detailed, the broader class of dihydropyridines is accessible through various synthetic routes, often involving multicomponent reactions.

Oxazoles and Thiazoles

Oxazoles: Oxazoles can be synthesized from 2H-azirine precursors. A three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis yields a wide range of substituted oxazoles. organic-chemistry.org Additionally, the reaction of 2-acyl-3-alkyl-2H-azirines under basic conditions can lead to oxazoles. organic-chemistry.org

Thiazoles: The synthesis of thiazoles often involves the reaction of α-haloketones with thioamides (Hantzsch synthesis). bepls.com While a direct route from 2-chloro-2,3-diphenyl-2H-azirine is not a standard method, the versatility of the azirine ring allows for its conversion into intermediates that could potentially be used in thiazole (B1198619) synthesis. For instance, related α-diazoketones react with thiourea (B124793) to form 2-aminothiazoles. bepls.com

Formation of Acyclic Organic Compounds from 2-Chloro-2,3-diphenyl-2H-azirine

The highly strained three-membered ring of 2-chloro-2,3-diphenyl-2H-azirine makes it a versatile intermediate for the synthesis of various acyclic organic compounds. The ring strain, coupled with the presence of a reactive C=N bond and a chlorine atom at a quaternary center, facilitates a variety of ring-opening reactions, providing access to complex molecular architectures. These transformations often proceed through intermediates like vinyl nitrenes or by nucleophilic attack at the C2 position, leading to the cleavage of the fragile C-C bond of the azirine ring.

α-Amido Ketone Derivatives

The reaction of 2H-azirines with carboxylic acids represents a fundamental method for the synthesis of α-amido ketone derivatives. For 2-chloro-2,3-diphenyl-2H-azirine, this transformation is initiated by the protonation of the azirine nitrogen, which enhances the electrophilicity of the C2 carbon. A subsequent nucleophilic attack by a carboxylate anion at C2 leads to the formation of a transient intermediate. This intermediate then undergoes ring opening and rearrangement to yield the stable α-amido ketone.

The general mechanism for this class of reactions involves the cleavage of the C2-C3 bond of the azirine ring. Research on related 3-phenyl-2H-azirines demonstrates their ability to react with carboxylic acids, typically in refluxing benzene, to afford the corresponding N-phenacylcarboxamides, which are a class of α-amido ketones. nih.gov Similarly, 2,2-disubstituted-3-phenyl-2H-azirines react with acids to yield N-(2-oxo-2-phenylethyl) amides. nih.gov The entire process can be viewed as an efficient method for the construction of the α-amido ketone framework from a strained heterocyclic precursor. The reaction is often facilitated by the formation of a vinyl azide (B81097) in situ, which then cyclizes to the strained 2H-azirine intermediate before reacting with the carboxylic acid. researchgate.net

Table 1: Synthesis of α-Amido Ketone Derivatives from 2H-Azirines and Carboxylic Acids

| 2H-Azirine Reactant | Carboxylic Acid | Product Type | Reference |

|---|---|---|---|

| 3-Phenyl-2H-azirine | General Carboxylic Acids | N-Phenacylcarboxamide | nih.gov |

| 2,2-Dimethyl-3-phenyl-2H-azirine | Mercaptoacetic Acid | N-(1,1-Dimethyl-2-oxo-2-phenylethyl)-2-mercaptoacetamide | nih.gov |

α-Diimines

The formation of α-diimines from 2-chloro-2,3-diphenyl-2H-azirine is not a prominently documented transformation pathway. The thermal decomposition of 2,3-diphenyl-2H-azirine has been studied, and it primarily yields a complex mixture of products through various rearrangement and intermolecular reactions. When heated to high temperatures (e.g., 250 °C), 2,3-diphenyl-2H-azirine rearranges to form compounds such as 2-phenylindole (B188600), tetraphenylpyrrole, triphenylimidazole, and tetraphenylpyrazine, rather than α-diimines. rsc.orgrsc.org These transformations are thought to proceed through the initial cleavage of the azirine ring to form a vinyl nitrene intermediate, which then undergoes a cascade of reactions. The formation of α-diimines would likely require a specific dimerization pathway that is not favored under typical thermolytic conditions.

Development of Methodologies for Nonproteinogenic Amino Acids and Peptides

The unique structure of 2H-azirines makes them valuable synthons for the preparation of nonproteinogenic α,α-disubstituted amino acids and for their incorporation into peptides. nih.govnih.govscilit.com The "azirine/oxazolone method" is a well-established protocol in peptide synthesis that utilizes 3-amino-2H-azirines as building blocks. capes.gov.br

In the context of 2-chloro-2,3-diphenyl-2H-azirine, the compound can serve as an electrophilic precursor to a diphenyl-substituted amino acid derivative. The reaction with an N-protected amino acid or a peptide nucleophile would involve the attack at the C2 position of the protonated azirine, with the chloride ion acting as a leaving group. This is followed by ring opening to incorporate the diphenylglycine-like moiety into the peptide chain. This methodology allows for the creation of peptides with tailored structures and properties that are not accessible with natural amino acids. The incorporation of α,α-disubstituted amino acids, such as those derived from 2-chloro-2,3-diphenyl-2H-azirine, is known to induce specific secondary structures, like β-turns, in peptides. capes.gov.br

The versatility of the azirine core as a precursor for amino acids is further highlighted by its use in synthesizing various functionalized aminophosphonates through regioselective ring-opening reactions. mdpi.com

Synthesis of 2-Azabuta-1,3-dienes

The synthesis of 2-azabuta-1,3-dienes from 2,3-diaryl-2H-azirines, including the diphenyl derivative, is a known transformation that expands the synthetic utility of these strained heterocycles. nih.gov This reaction typically proceeds through the formation of an azirinium ylide intermediate. nih.gov

The process is often initiated by the reaction of the 2H-azirine with a carbene, which can be generated from an α-diazoketone under rhodium(II) catalysis. The resulting strained azirinium ylide can then undergo an irreversible ring-opening of the N-C2 bond to furnish a 2-azabuta-1,3-diene. nih.gov These azabutadienes are themselves versatile intermediates in organic synthesis, particularly in cycloaddition reactions for the construction of nitrogen-containing heterocycles. rsc.orgscilit.com

In some cases, the initially formed 2-azabutadienes can undergo further cyclization to form 2H-1,4-oxazines. However, these oxazines can, under UV irradiation, be converted back to stable 2-azabuta-1,3-dienes. nih.gov This photochemical step provides a method to access the azadiene from the cyclic oxazine precursor.

Advanced Characterization and Computational Investigations of 2 Chloro 2,3 Diphenyl 2h Azirine

Spectroscopic Characterization Techniques in Structural Elucidation

A suite of spectroscopic methods is indispensable for confirming the structure and purity of 2-chloro-2,3-diphenyl-2H-azirine and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing 2H-azirines. For substituted 2H-azirines, the proton resonances for the H-2 position typically appear in the range of δ 0.20-4.00 ppm. ipb.pt The ¹³C NMR spectra show characteristic absorptions for the C-2 carbon at δ 19.0-45.0 ppm and the C-3 carbon at a significantly downfield position of δ 160.0-170.0 ppm. ipb.pt In the case of 2,3-diphenyl-2H-azirine, the proton magnetic resonance spectrum displays a singlet at δ 5.3 for the two benzylic hydrogens, alongside a broad multiplet for the 15 aromatic hydrogens. researchgate.net

| Nucleus | Position | Chemical Shift (δ, ppm) Range | Reference |

|---|---|---|---|

| ¹H | H-2 | 0.20-4.00 | ipb.pt |

| ¹³C | C-2 | 19.0-45.0 | ipb.pt |

| ¹³C | C-3 | 160.0-170.0 | ipb.pt |

Infrared (IR) Spectroscopy: Infrared spectroscopy provides valuable information about the vibrational modes of the molecule. A prominent and characteristic IR absorption band for azides, which can be formed from the opening of the azirine ring, is observed around 2150 cm⁻¹. researchgate.net Studies on 2,3-diphenyl-2H-azirine have shown that its vibrational spectra exhibit a continuous shift with increasing pressure, indicating the preservation of the molecular structure up to at least 8 GPa. rsc.org The analysis of both far- and mid-IR spectra under pressure helps in understanding the molecular stability and interactions. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the compound. For various synthesized 2H-azirine derivatives, HRMS (ESI-TOF) has been used to confirm their molecular formulas by comparing the calculated and found [M+H]⁺ or [M+Na]⁺ values. rsc.orgnih.gov

X-ray Crystallographic Analysis for Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. The crystal structure of 2,3-diphenyl-2H-azirine has been determined to be hexagonal at ambient conditions. rsc.orgresearchgate.net This analysis revealed a lopsided triangular structure for the azirine ring, which is a consequence of an unusually long C–N bond. rsc.org This elongated bond is a key feature that helps to explain the preferential C–N bond fission observed in the thermal reactions of 2H-azirines. rsc.org

The crystal packing of 2,3-diphenyl-2H-azirine is characterized by interesting helical arrangements of molecules that surround voids within the structure. rsc.orgresearchgate.net The molecular arrangement shows that adjacent molecules are perpendicular to each other, with specific close contacts between hydrogen atoms of the phenyl rings. researchgate.net In studies of other 3-amino-2H-azirines, the formal N—C single bond in the azirine ring is consistently found to be long, around 1.57 Å. nih.gov

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Crystal System | Hexagonal | Defines the macroscopic symmetry of the crystal. | rsc.orgresearchgate.net |

| C-N Bond Length | Unusually long | Explains preferential C-N bond fission in thermal reactions. | rsc.org |

| N-C Single Bond (in 3-amino derivatives) | ~1.57 Å | A consistently observed feature in related structures. | nih.gov |

Theoretical and Computational Chemistry Approaches

Computational methods provide deep insights into the electronic structure, reactivity, and reaction mechanisms of 2-chloro-2,3-diphenyl-2H-azirine and related compounds.

DFT calculations are widely used to investigate the electronic properties of molecules. These studies can predict molecular geometries, vibrational frequencies, and electronic transitions. researchgate.netdntb.gov.ua For instance, DFT has been employed to study hypothetical donor-acceptor molecules containing aziridine (B145994) and other functional groups to understand their potential as semiconductor materials. researchgate.net The calculation of HOMO-LUMO energy gaps provides information about the charge transfer possibilities within the molecule. dntb.gov.ua

Computational chemistry plays a vital role in elucidating reaction mechanisms by calculating the energy profiles of potential reaction pathways. For the isomerization of 5-(2H-azirin-2-yl)oxazoles, DFT calculations at the B3LYP-D3/6-311+G(d,p) level of theory have shown that the transformation proceeds through a nitrenoid-like transition state. nih.gov Similarly, DFT calculations have been used to analyze the energy profile of the energy transfer-initiated ring contraction of isoxazolones to form 2H-azirines, followed by selective C–C bond cleavage. nih.gov These calculations help in understanding the thermodynamics and kinetics of the reactions involving azirine intermediates. nih.govnih.gov

High-Pressure Behavior Studies and Structural Stability Analysis

The behavior of 2,3-diphenyl-2H-azirine under high pressure has been investigated using diamond anvil cell techniques coupled with Raman and infrared spectroscopy, as well as synchrotron powder X-ray diffraction. rsc.orgresearchgate.net These studies have shown that the compound is structurally stable up to at least 8 GPa at room temperature, with the hexagonal crystal structure persisting up to 10 GPa. rsc.org The continuous shift of vibrational spectra with increasing pressure confirms the integrity of the molecular structure under compression. rsc.orgresearchgate.net The remarkable stability under pressure is attributed to the reduction in the size of the voids within the helical framework of the crystal structure, despite the inherent strain of the azirine ring. rsc.org

Future Directions and Emerging Research Avenues in 2 Chloro 2,3 Diphenyl 2h Azirine Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of 2H-azirines is a fertile ground for the development of novel catalytic systems aimed at enhancing reaction efficiency, selectivity, and scope. While traditional methods often rely on thermal or photochemical conditions, recent advancements have seen the emergence of metal-based and organocatalytic systems that offer milder reaction conditions and novel reactivity patterns.

Researchers are actively exploring a range of catalysts to selectively cleave the C-C or C-N bonds of the azirine ring. For instance, nickel catalysts like Ni(hfacac)₂ have been shown to catalyze the annulation of 2H-azirines, proceeding through the opening of the N=C3 bond. researchgate.net Similarly, copper-catalyzed coupling reactions have been developed that involve the breaking and restructuring of N-O and C-N bonds to yield α-amino oxime ethers. researchgate.net Iron carbonyl complexes, such as Fe₂(CO)₉, have been demonstrated to induce novel transformations, like the conversion of a (Z)-2-phenyl-3-(2,3-diphenyl-2H-azirin-2-yl)acrylophenone into 2,3,5,6-tetraphenylpyridine, a reaction that intriguingly involves the loss of an oxygen atom. rsc.org

Beyond traditional transition metals, there is a growing interest in photocatalysis, which is valued for its environmentally friendly and sustainable attributes. researchgate.net The combination of copper and photoredox catalysts, for example, enables selective imination of C-H bonds to furnish 2H-azirines under mild conditions. organic-chemistry.org Metal-free catalysis is also a significant area of investigation; HClO₄ has been used to catalyze the synthesis of 2,4,5-trisubstituted thiazoles from 2H-azirines and thioamides, showcasing a green alternative to metal-catalyzed bond-breaking processes. researchgate.net

Table 1: Examples of Catalytic Systems in 2H-Azirine Transformations

| Catalyst System | Transformation Type | Product Class | Reference |

| Ni(hfacac)₂ | Dealkoxycarbonylative Annulation | Annulation Products | researchgate.net |

| Copper Catalyst | Coupling Reaction | α-Amino Oxime Ethers | researchgate.net |

| Fe₂(CO)₉ | Novel Rearrangement | Tetraphenylpyridine | rsc.org |

| HClO₄ (Metal-Free) | Ring-opening/Annulation | Trisubstituted Thiazoles | researchgate.net |

| Visible Light/Organophotoredox | C(sp³)-H Acyloxylation | Acyloxylated Azirines | organic-chemistry.org |

Exploration of Diastereoselective and Enantioselective Syntheses and Reactions

A primary objective in modern organic synthesis is the control of stereochemistry. For 2H-azirine chemistry, this translates to the development of methods for the diastereoselective and enantioselective synthesis of the azirine core itself and its subsequent stereocontrolled reactions. The creation of chiral aziridines from 2H-azirines is a particularly promising strategy. nih.gov

Asymmetric nucleophilic addition to the C=N bond of 2H-azirines is a direct approach to chiral aziridines. nih.gov Significant progress has been made using organocatalysis. For example, N-heteroarenesulfonylated chinchona alkaloid amides have been successfully employed as catalysts for the enantioselective reaction of 2H-azirines with thiols, affording chiral aziridines in high yields (80–97%) and excellent enantioselectivity (72–96% ee). nih.gov Mechanistic proposals suggest that the reaction occurs within the chiral pocket of the catalyst, where the thiol preferentially approaches one face of the 2H-azirine to minimize steric hindrance. nih.gov

Metal-based chiral catalysts also show great promise. Dinuclear zinc-ProPhenol complexes have been used to catalyze the enantioselective addition of alkynyl ketones to 2H-azirines. nih.gov The proposed mechanism involves the formation of a zinc enolate, which then coordinates with the 2H-azirine, directing a face-selective attack to generate the product. nih.gov The synthesis of new chiral 3-amino-2H-azirines is another active area, as these compounds are valuable precursors for chiral α,α-disubstituted α-amino acids. nih.gov The separation of diastereomers or enantiomers of these precursors remains a key challenge, often explored through the crystallization of their palladium(II) complexes. nih.gov

Table 2: Enantioselective Reactions of 2H-Azirines

| Catalyst Type | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |

| Chinchona Alkaloid (Organocatalyst) | Thiols | Chiral Aziridines | 72-96% | nih.gov |

| Dinuclear Zn-ProPhenol Complex | Alkynyl Ketones | N-acetyl-aziridine adducts | Not specified | nih.gov |

Advanced Mechanistic Elucidation of Complex Rearrangements and Pathways

Understanding the intricate mechanisms of 2H-azirine reactions is crucial for predicting outcomes and designing new transformations. The high ring strain of 2-chloro-2,3-diphenyl-2H-azirene allows for facile ring-opening upon thermal, photochemical, or catalytic activation, leading to highly reactive intermediates like vinyl nitrenes and nitrile ylides. tandfonline.comresearchgate.net

The specific reaction pathway is often dictated by the conditions. It has been observed that metal catalysis typically promotes C-N bond cleavage, whereas photochemical conditions favor C-C bond cleavage. researchgate.net This dichotomy provides a powerful tool for selectively guiding the reactivity of the azirine ring. For instance, the photoirradiation of 2-acyl-2H-azirines can lead to isomerization into isoxazoles via the formation of nitrile ylide intermediates. researchgate.net In contrast, thermal rearrangements can proceed through vinyl nitrene intermediates to form indoles. tandfonline.com

Computational studies, such as Density Functional Theory (DFT) calculations, are becoming indispensable for rationalizing observed stereoselectivities and reaction pathways. nih.gov These theoretical models help to visualize transition states and understand the subtle non-covalent interactions within a catalyst's chiral pocket that govern stereochemical outcomes. nih.gov For complex transformations, mechanistic studies often reveal a sequence of events, such as an initial ring-opening followed by annulation and hydrogen atom rearrangement. researchgate.net

Strategic Application in the Synthesis of Architecturally Complex Molecules

The unique reactivity of this compound makes it an attractive synthon for the construction of architecturally complex molecules, particularly nitrogen-containing heterocycles. These heterocycles are core structures in many pharmaceuticals and agrochemicals. researchgate.netnih.gov

The ability of the 2H-azirine ring to act as a "spring-loaded" precursor to reactive intermediates enables a variety of cycloaddition and ring-expansion reactions. researchgate.net For example, formal [3+2] cycloadditions with nitroalkenes under visible light irradiation provide a route to trisubstituted pyrroles. researchgate.net Lewis acid-catalyzed aza-Diels-Alder reactions with dienes can produce substituted tetrahydropyridines with good diastereoselectivity. researchgate.net Furthermore, catalytic reactions of 2-carbonyl-2H-azirines with 1,3-dicarbonyl compounds, catalyzed by Ni(acac)₂, can expand the azirine ring to form pyrrole-isoxazole hybrids. researchgate.net The versatility of 2H-azirines extends to the synthesis of other important heterocyclic systems, including:

Thiazoles: Formed via a metal-free reaction with thioamides. researchgate.net

Indoles: Resulting from thermal rearrangement. tandfonline.com

Oxazoles: Can be formed from 2-aryl-2H-azirines via thermal rearrangement. organic-chemistry.org

The strategic incorporation of the chloro-substituent in this compound offers additional synthetic handles for downstream functionalization, further enhancing its utility in the total synthesis of complex target molecules.

Implementation of Sustainable Chemical Approaches in 2H-Azirine Synthesis and Reactivity

In line with the principles of green chemistry, a significant future direction is the development of sustainable methods for both the synthesis and reaction of 2H-azirines. This involves minimizing waste, reducing hazards, and using environmentally benign reagents and solvents. nih.gov

A key area of progress is in the synthesis of 2H-azirines from vinyl azides. While effective, this reaction can be hazardous under traditional batch conditions due to the explosive nature of organic azides and the evolution of nitrogen gas. nih.gov A sustainable solution has been developed using a mixed flow-batch approach, which allows for the quantitative transformation of vinyl azides into 2H-azirines in a microfluidic reactor. nih.gov This method mitigates the associated hazards and can be performed in green solvents like cyclopentyl methyl ether (CPME). nih.gov

On the reactivity front, photocatalysis represents a major sustainable approach. Utilizing visible light as a clean energy source avoids the need for harsh reagents and high temperatures. researchgate.netorganic-chemistry.org Reactions promoted by visible light, such as the organophotoredox-catalyzed acyloxylation of aryl-2H-azirines, can be performed at room temperature under aerobic conditions, further enhancing their green credentials. organic-chemistry.org The development of metal-free catalytic systems, which avoid the use of toxic and expensive heavy metals, is another critical avenue for creating more sustainable chemical processes in 2H-azirine chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-2,3-diphenyl-2H-azirene, and what factors influence their efficiency?

- Methodological Answer : The synthesis typically involves cyclization reactions of chloro-substituted precursors under controlled conditions. For example, aziridine esters derived from diphenyl substrates can undergo stereospecific chlorination, as observed in analogous aziridine systems . Key factors include reaction temperature, choice of chlorinating agents (e.g., Cl₂, SOCl₂), and solvent polarity. Yields are often optimized using factorial design to test variables like molar ratios and reaction time .

| Synthetic Route | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | Cl₂, DCM, 0–5°C | 45–60% | |

| Substitution | SOCl₂, THF, reflux | 30–50% |

Q. How is stereochemical purity assessed in this compound, and what techniques validate its configuration?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is used to distinguish cis/trans isomers via coupling constants and chemical shifts. X-ray crystallography provides definitive structural confirmation, while computational tools (e.g., DFT calculations) predict stability differences between stereoisomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactive chloro and aziridine groups, strict PPE (gloves, goggles) and fume hood use are mandatory. Waste must be neutralized with alkaline solutions (e.g., NaOH/ethanol) before disposal, as improper handling risks hazardous decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., via COMSOL Multiphysics) model reaction pathways and intermediates, identifying energy barriers that explain divergent outcomes. For instance, discrepancies in ring-opening reactions may arise from solvent effects or transition-state stabilization, which simulations can clarify .

Q. What experimental designs are optimal for studying the compound’s photochemical behavior?

- Methodological Answer : A split-plot factorial design is recommended, where primary factors (light wavelength, intensity) are tested alongside secondary variables (concentration, solvent). UV-Vis spectroscopy tracks photo-degradation, while HPLC-MS identifies photoproducts. This approach minimizes resource use while maximizing data robustness .

Q. How does this compound interact with biological macromolecules, and what methodologies quantify these interactions?

- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding affinities with proteins/enzymes. Molecular docking (AutoDock Vina) predicts binding sites, validated by mutagenesis studies. Recent work on chlorinated aryl compounds shows potential inhibition of cytochrome P450 enzymes, suggesting similar pathways for this compound .

Q. What strategies address low yields in large-scale syntheses of this compound?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing side-product contamination. Continuous-flow reactors enhance heat/mass transfer, improving scalability. Process optimization using response surface methodology (RSM) identifies critical parameters (e.g., flow rate, catalyst loading) .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability data for this compound?

- Methodological Answer : Discrepancies arise from differing analytical conditions (e.g., DSC heating rates or sample purity). A meta-analysis of TGA/DSC data under standardized conditions (e.g., 10°C/min in N₂ atmosphere) reconciles results. Impurities like residual solvents lower observed decomposition temperatures .

Methodological Frameworks

Q. How can hybrid theoretical-experimental approaches enhance understanding of the compound’s reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.